2,4,5-Trifluoro-6-(trifluoromethyl)phenyl acetic acid methyl ester
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Overview
Description
2,4,5-Trifluoro-6-(trifluoromethyl)phenyl acetic acid methyl ester is a fluorinated organic compound It is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties such as high electronegativity and stability
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-Trifluoro-6-(trifluoromethyl)phenyl acetic acid methyl ester typically involves multiple steps. One common method starts with the preparation of 2,4,5-trifluorophenylacetic acid. This can be achieved by reacting 2,4,5-trifluoromandelic acid with phosphorous acid (H3PO3) and sodium iodide (NaI) under specific conditions . The resulting 2,4,5-trifluorophenylacetic acid is then esterified using methanol in the presence of a catalyst such as sulfuric acid to yield the desired methyl ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may employ alternative catalysts and solvents to optimize the reaction conditions and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2,4,5-Trifluoro-6-(trifluoromethyl)phenyl acetic acid methyl ester can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the aromatic ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.
Hydrolysis: Acidic or basic conditions, using hydrochloric acid (HCl) or sodium hydroxide (NaOH), respectively, can facilitate ester hydrolysis.
Major Products
The major products formed from these reactions include various substituted derivatives, oxidized or reduced forms of the compound, and the corresponding carboxylic acid from ester hydrolysis.
Scientific Research Applications
2,4,5-Trifluoro-6-(trifluoromethyl)phenyl acetic acid methyl ester has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex fluorinated compounds, which are valuable in various chemical reactions and processes.
Biology: The compound is used in the development of fluorinated analogs of biologically active molecules, aiding in the study of enzyme mechanisms and drug interactions.
Medicine: It is a precursor in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors due to its fluorinated structure.
Industry: The compound finds applications in the production of agrochemicals, materials with unique properties, and as intermediates in various industrial processes
Mechanism of Action
The mechanism of action of 2,4,5-Trifluoro-6-(trifluoromethyl)phenyl acetic acid methyl ester involves its interaction with molecular targets through its fluorinated groups. The high electronegativity of fluorine atoms can influence the electronic distribution within the molecule, enhancing its binding affinity to specific enzymes or receptors. This can lead to inhibition or activation of biological pathways, depending on the target and context.
Comparison with Similar Compounds
Similar Compounds
- 2,4,5-Trifluorophenylacetic acid
- 2,3,4,5,6-Pentafluorophenylacetic acid
- 2,4,5-Trifluoromandelic acid
- 2,4,5-Trifluorobenzoic acid
Uniqueness
2,4,5-Trifluoro-6-(trifluoromethyl)phenyl acetic acid methyl ester is unique due to the presence of both trifluoromethyl and trifluorophenyl groups. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it valuable in the synthesis of pharmaceuticals and other specialized applications .
Properties
IUPAC Name |
methyl 2-[3,4,6-trifluoro-2-(trifluoromethyl)phenyl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F6O2/c1-18-7(17)2-4-5(11)3-6(12)9(13)8(4)10(14,15)16/h3H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLHQOCVQLMBDBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C(=C(C=C1F)F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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